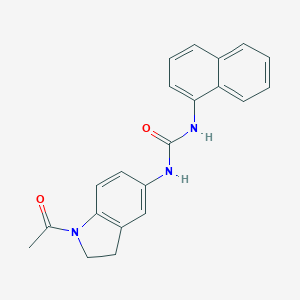
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound features a unique structure combining an indole moiety with a naphthalene ring, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions often require a solvent such as dichloromethane or toluene and may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole and naphthalene derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(phenyl)-
- Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(benzyl)-
Uniqueness
The uniqueness of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea lies in its specific combination of an indole and a naphthalene ring, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
727672-03-9 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4g/mol |
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)24-12-11-16-13-17(9-10-20(16)24)22-21(26)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-10,13H,11-12H2,1H3,(H2,22,23,26) |
InChI Key |
UZASAPMEJYWYLC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















